molecular formula C24H25FN2O5 B3003437 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618405-74-6

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B3003437
CAS No.: 618405-74-6
M. Wt: 440.471
InChI Key: DFSUOSHOIASEFK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrrol-2(5H)-one core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl group, a 4-fluorophenyl ring, a hydroxyl group at position 3, and a 3-(dimethylamino)propyl chain at position 1. The hydroxyl and carbonyl groups may enhance hydrogen-bonding interactions with biological targets, while the dimethylamino propyl substituent could improve solubility and cellular uptake .

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5/c1-26(2)10-3-11-27-21(15-4-7-17(25)8-5-15)20(23(29)24(27)30)22(28)16-6-9-18-19(14-16)32-13-12-31-18/h4-9,14,21,28H,3,10-13H2,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWUAUZZCCOSAC-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₃₂H₃₁N₁O₈
  • Molecular Weight: 557.59 g/mol
  • CAS Number: Not specified in the results.

The compound features a pyrrolone core with a dimethylamino propyl side chain and a fluorophenyl substituent, contributing to its unique pharmacological properties.

Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms, including:

  • Dopamine Receptor Modulation: Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine moiety have been shown to interact with dopamine receptors, particularly D4 receptors. For instance, related compounds have demonstrated high selectivity and affinity towards D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
  • Inhibition of Enzymatic Activity: Some derivatives of the compound are known inhibitors of enzymes involved in critical biosynthetic pathways. For example, a structurally similar compound was identified as a potent inhibitor of the BioA enzyme in Mycobacterium tuberculosis, suggesting potential antibacterial properties .

Pharmacological Effects

The biological activity of the compound can be summarized as follows:

Activity Effect
Dopamine Receptor AntagonismHigh selectivity for D4 receptors; potential therapeutic effects in neuropsychiatric conditions .
Antimicrobial ActivityInhibits Mycobacterium tuberculosis enzyme BioA; promising for tuberculosis treatment .
CytotoxicityPreliminary studies indicate varying levels of cytotoxic effects on cancer cell lines (specific data not provided in sources).

Study 1: Dopamine Receptor Interaction

A study involving a related compound showed that it had an IC50 value of 155 nM against the BioA enzyme in Mycobacterium tuberculosis. This suggests that similar compounds could exhibit significant inhibitory activity against specific biological targets .

Study 2: Antimicrobial Properties

In vitro studies have demonstrated that compounds with structural similarities to our target molecule can effectively inhibit bacterial growth. For example, derivatives were tested against various strains of Mycobacterium tuberculosis, showing promising results in reducing bacterial viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrrolone and benzodioxine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Substituents Molecular Weight Key Structural Differences Potential Applications References
Target Compound 4-Fluorophenyl, 3-(dimethylamino)propyl ~453.5 (estimated) Reference compound for comparison Antimicrobial, enzyme inhibition (hypothetical)
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one Pyridin-3-yl, 2-morpholinoethyl 451.47 Morpholinoethyl vs. dimethylaminopropyl; pyridinyl vs. fluorophenyl Enhanced solubility due to morpholine; possible kinase inhibition
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one 2-Fluorophenyl, 2-(dimethylamino)ethyl ~439.5 (estimated) Shorter alkyl chain (ethyl vs. propyl); 2-fluorophenyl vs. 4-fluorophenyl Altered steric effects for target binding
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one 5-Methylfuran-2-yl ~437.5 (estimated) Methylfuran vs. fluorophenyl Potential antifungal activity (furan motifs in agrochemicals)
Coumarin-tetrazolyl-pyrazolone hybrids (e.g., 4g, 4h) Coumarin, tetrazole, benzodiazepine/oxazepine ~600–650 Larger fused heterocyclic systems Anticancer or anti-inflammatory (coumarin-derived activity)

Key Structural and Functional Insights

Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () or pyridin-3-yl () in analogs. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .

Aminoalkyl Side Chains: The 3-(dimethylamino)propyl chain may offer superior membrane permeability compared to morpholinoethyl () or shorter ethyl chains (). Tertiary amines are common in CNS-active drugs due to blood-brain barrier penetration .

Hypothetical Bioactivity Based on Analogs

  • Antimicrobial Potential: Pyrrol-2,5-dione derivatives in exhibit fungicidal activity, while highlights analogs targeting bacterial biofilms. The 4-fluorophenyl group aligns with pesticide chemicals (), suggesting agrochemical applications.
  • Enzyme Inhibition: The dimethylamino propyl chain resembles DHODH inhibitors (), implying possible use in autoimmune or anticancer therapies.

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